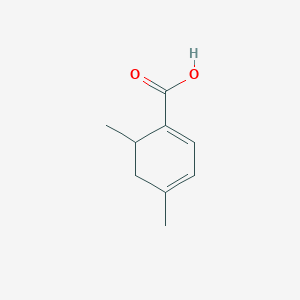
Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a phosphonate group, a fluorine atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where octanoic acid and ethanol are fed into a reactor containing a solid acid catalyst. The reaction mixture is continuously distilled to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates. The fluorine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, ethyl ester: A simpler ester without the phosphonate and fluorine groups.
Octanoic acid, 2-ethyl-4,7-dioxo-, methyl ester: Contains additional keto groups but lacks the phosphonate and fluorine groups.
Uniqueness
Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester is unique due to the presence of the phosphonate group and the fluorine atom, which confer distinct chemical and biological properties.
Properties
CAS No. |
188645-64-9 |
|---|---|
Molecular Formula |
C14H26FO6P |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-fluoro-3-oxooctanoate |
InChI |
InChI=1S/C14H26FO6P/c1-5-9-10-11-12(16)14(15,13(17)19-6-2)22(18,20-7-3)21-8-4/h5-11H2,1-4H3 |
InChI Key |
ZDQAFPYTTPVGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C(=O)OCC)(F)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



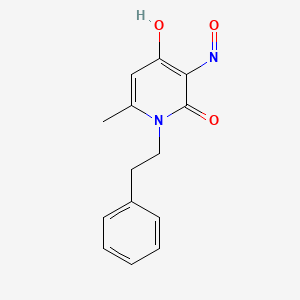
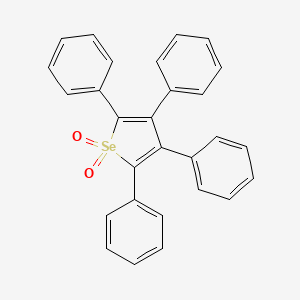
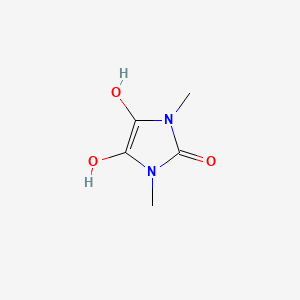
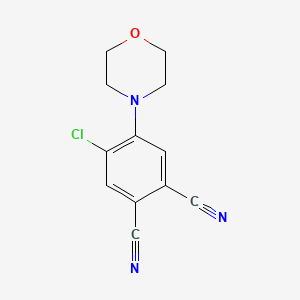
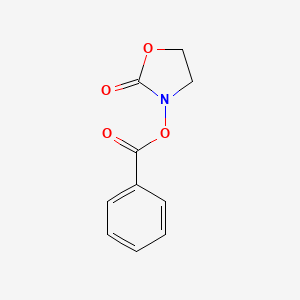
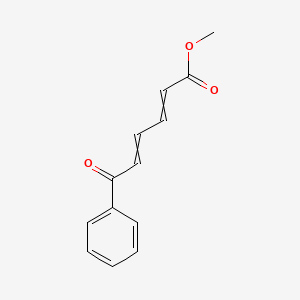
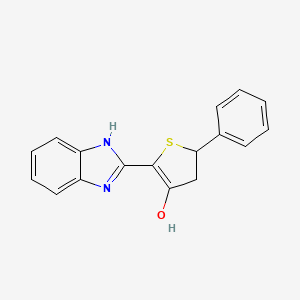
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
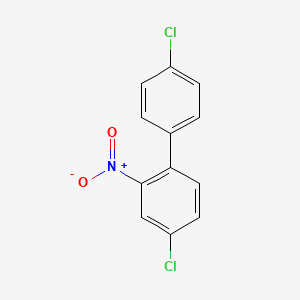
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
